molecular formula C18H22N8 B6448480 3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549041-69-0

3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448480
CAS RN: 2549041-69-0
M. Wt: 350.4 g/mol
InChI Key: BDWBYMXVUTYHKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring is a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is further substituted with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted with a methyl group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Mechanism of Action

Target of Action

Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence the compound’s ADME properties.

Result of Action

Similar compounds have been reported to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth or replication of Mycobacterium tuberculosis H37Ra.

Action Environment

The stereochemistry of the molecule, influenced by the pyrrolidine ring, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by the stereochemical environment within the target protein.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

properties

IUPAC Name

3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-14-12-16(24-6-2-3-7-24)23-18(22-14)26-10-8-25(9-11-26)17-15(13-19)20-4-5-21-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWBYMXVUTYHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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